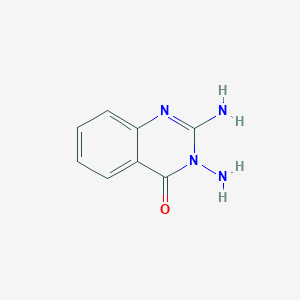

2,3-Diaminoquinazolin-4(3H)-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

73095-46-2 |

|---|---|

Molecular Formula |

C8H8N4O |

Molecular Weight |

176.18 g/mol |

IUPAC Name |

2,3-diaminoquinazolin-4-one |

InChI |

InChI=1S/C8H8N4O/c9-8-11-6-4-2-1-3-5(6)7(13)12(8)10/h1-4H,10H2,(H2,9,11) |

InChI Key |

YFAWUTCANFGLHF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C(=N2)N)N |

Origin of Product |

United States |

Synthetic Methodologies for 2,3 Diaminoquinazolin 4 3h One and Its Analogues

Conventional and Modern Synthetic Routes to 4(3H)-Quinazolinones

The quinazolin-4(3H)-one core is a versatile structure found in numerous bioactive molecules. rsc.org Its synthesis has been achieved through several pathways, often utilizing readily available starting materials and employing a range of reaction conditions. These methods can be broadly categorized based on the key precursors involved.

Reactions Involving Anthranilic Acid and Derivatives

Anthranilic acid is a cornerstone in the synthesis of quinazolin-4(3H)-ones. nih.gov One of the most established methods is the Niementowski reaction, which involves the condensation of anthranilic acid with amides. tandfonline.com A common variation of this approach is the reaction of anthranilic acid with formamide, which can be performed under conventional heating or more efficiently using microwave irradiation, a greener alternative. epstem.net

Other synthetic strategies starting from anthranilic acid include:

Reaction with butyryl chloride to form N-butyryl anthranilic acid, which is then cyclized. nih.gov

Treatment with dicarboxylic anhydrides to yield various quinazolinone derivatives. researchgate.net

Microwave-assisted one-pot reaction with trimethyl orthoformate and various amines in ethanol (B145695) to produce 3-substituted-quinazolin-4(3H)-ones. tandfonline.com

Reaction with acetic anhydride (B1165640) and an amine in a deep eutectic solvent (DES) like choline (B1196258) chloride:urea, which serves as a green and efficient medium. tandfonline.com

The versatility of anthranilic acid and its derivatives allows for the introduction of a wide array of substituents on the quinazolinone ring, enabling the synthesis of diverse compound libraries for pharmacological screening.

Approaches Utilizing Isatoic Anhydride

Isatoic anhydride is another key precursor for the synthesis of quinazolin-4(3H)-ones. researchgate.net Its reaction with various nitrogen nucleophiles provides a straightforward route to the quinazolinone core. researchgate.netosi.lv

Notable methods involving isatoic anhydride include:

Reaction with benzyl (B1604629) azides in the presence of potassium tert-butoxide in DMSO to yield 4(3H)-quinazolinone derivatives. osi.lvjst.go.jp

Three-component reactions with ammonium (B1175870) acetate (B1210297) and aromatic aldehydes, catalyzed by various agents like ceric ammonium nitrate, to efficiently produce 2-substituted quinazolin-4(3H)-ones. researchgate.net

Iron(III) chloride-catalyzed reaction with amidoxime (B1450833) derivatives, which allows for the synthesis of 2-substituted quinazolin-4(3H)-ones. organic-chemistry.org

A three-component reaction with benzyl halides (which are first oxidized to aldehydes) and primary amines. organic-chemistry.org

These methods often offer high yields and operational simplicity, making isatoic anhydride a popular choice for the construction of the quinazolinone scaffold.

Cyclization Reactions with 3,1,4-Benzoxazinones (Acylanthranils)

3,1,4-Benzoxazinones, also known as acylanthranils, are important intermediates in the synthesis of 2,3-disubstituted quinazolin-4(3H)-ones. nih.govnih.gov These intermediates are typically prepared from anthranilic acid. For instance, reacting anthranilic acid with acetic anhydride leads to the formation of 2-methyl-3,1-benzoxazin-4-one. nih.gov Similarly, reaction with other acid chlorides or anhydrides can provide a variety of substituted benzoxazinones. nih.govnih.gov

The key step in this synthetic route is the subsequent reaction of the benzoxazinone (B8607429) with a primary amine or hydrazine (B178648). nih.gov The replacement of the ring oxygen in the benzoxazinone by a nitrogen atom from the amine or hydrazine leads to the formation of the desired 2,3-disubstituted quinazolin-4(3H)-one. nih.gov This approach allows for the introduction of diverse substituents at both the 2- and 3-positions of the quinazolinone ring.

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis due to their efficiency in building complex molecules in a single step from three or more starting materials. frontiersin.org Several MCRs have been developed for the synthesis of quinazolin-4(3H)-ones, offering advantages such as atom economy, reduced waste, and operational simplicity. researchgate.netfrontiersin.org

Examples of MCRs for quinazolinone synthesis include:

A three-component cyclization-oxidation of isatoic anhydride, an ammonium salt (or amine), and an aromatic aldehyde. researchgate.net

A palladium-catalyzed four-component carbonylative coupling of 2-bromoanilines, trimethyl orthoformate, amines, and carbon monoxide. nih.gov

A one-pot, three-component assembly of arenediazonium salts, nitriles, and bifunctional aniline (B41778) derivatives under metal-free conditions. acs.org

A sustainable MCR using a magnetically recoverable palladium catalyst to couple aryl or heteroaryl iodides with a carbonyl source and 2-aminobenzamide (B116534). frontiersin.org

An Ugi four-component reaction (Ugi-4CR) based protocol to synthesize polycyclic quinazolinones. acs.org

These MCR strategies provide access to a wide range of structurally diverse quinazolin-4(3H)-ones with high efficiency and under environmentally benign conditions.

Specific Synthesis of 2,3-Diaminoquinazolin-4(3H)-one and Precursors

The synthesis of the target compound, this compound, and its immediate precursors often involves the strategic introduction of amino groups at the 2- and 3-positions of the quinazolinone ring.

Preparation of 3-Amino-2-substituted-quinazolin-4(3H)-ones

A common route to 3-amino-2-substituted-quinazolin-4(3H)-ones involves the use of hydrazine. mdpi.comsapub.org The synthesis typically starts with the preparation of a 2-substituted-3,1-benzoxazin-4-one intermediate from the corresponding anthranilic acid derivative. nih.gov

The key step is the reaction of the benzoxazinone intermediate with hydrazine hydrate. mdpi.comsapub.orgnih.gov This reaction can be carried out under conventional heating or, more efficiently, using microwave irradiation. mdpi.com The nucleophilic attack of hydrazine on the benzoxazinone ring leads to ring opening and subsequent recyclization to form the 3-amino-quinazolin-4(3H)-one derivative. This method has been successfully applied to synthesize a variety of 3-amino-2-methyl-quinazolin-4(3H)-ones with different substituents on the benzene (B151609) ring. mdpi.com

For example, 3-amino-2-methyl-6-nitroquinazolin-4(3H)-one was synthesized in high yield using a microwave-assisted green process. mdpi.com The reaction of the corresponding benzoxazinone with hydrazine monohydrate in ethanol under microwave irradiation at a fixed temperature resulted in the desired product. mdpi.com

The following table summarizes the synthesis of some 3-amino-2-methyl-quinazolin-4(3H)-ones:

| Compound | Starting Material | Reagents | Conditions | Yield (%) | Melting Point (°C) | Reference |

| 3-amino-2,6-dimethylquinazolin-4(3H)-one | 2,6-dimethyl-3,1-benzoxazin-4-one | Hydrazine monohydrate, Ethanol | MWI, 120-150 °C, 20-33 min | 31 | 170-171 | mdpi.com |

| 3-amino-2-methyl-6-nitroquinazolin-4(3H)-one | 2-methyl-6-nitro-3,1-benzoxazin-4-one | Hydrazine monohydrate, Ethanol | MWI, 120-150 °C, 20-33 min | 85 | 178-180 | mdpi.com |

| 3-amino-2-methyl-7-nitroquinazolin-4(3H)-one | 2-methyl-7-nitro-3,1-benzoxazin-4-one | Hydrazine monohydrate, Ethanol | MWI, 120-150 °C, 20-33 min | 48 | 218-219 | mdpi.com |

| 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one | 2-(2-chlorophenyl)-4H-benzo[d] nih.govtandfonline.comoxazin-4-one | Hydrazine hydrate, Pyridine | Reflux, 10 h | 79 | - | |

| 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one | 2-(2-chlorophenyl)-4H-benzo[d] nih.govtandfonline.comoxazin-4-one | Hydrazine hydrate, Pyridine | MWI, 800 W, 5 min | 87 | - |

Synthesis of Diaminated Quinazolinone Scaffolds

The synthesis of diaminated quinazolinone scaffolds, such as analogues of this compound, often involves multi-step procedures starting from readily available precursors like anthranilic acid. A common strategy involves the initial formation of a benzoxazinone intermediate. For instance, anthranilic acid can be reacted with an acyl chloride to form an N-acyl anthranilic acid, which is then cyclized using a dehydrating agent like acetic anhydride to yield a 2-substituted-benzoxazin-4-one. nih.gov Subsequent reaction of this benzoxazinone with hydrazine or its derivatives serves as a key step to introduce the amino group at the 3-position, leading to the formation of 3-amino-2-substituted-quinazolin-4(3H)-ones. nih.govmdpi.com

One specific approach involves the reaction of 2-aminobenzohydrazide with cyanogen (B1215507) bromide. This method is proposed to lead to the formation of the this compound core. The reaction of acid hydrazides with cyanogen halides is a known method for the synthesis of 2-amino-1,3,4-oxadiazoles, suggesting a plausible pathway for the cyclization to the desired quinazolinone. google.com

Another versatile method for creating 2,3-disubstituted quinazolin-4(3H)-ones involves a tandem strategy. This begins with a C-nucleophilic addition to a carbodiimide, followed by an intramolecular nucleophilic substitution by the newly formed NH moiety at a proximal ester group, effectively constructing the quinazolinone framework. organic-chemistry.org Furthermore, the synthesis of 2,4-diaminoquinazoline derivatives has been achieved by reacting 5-amino-2-fluorobenzonitrile (B1271941) with chloroacetyl chloride, followed by substitution with various phenols and a final cyclization with guanidine (B92328) carbonate under microwave irradiation. umich.edu

Catalysis and Reaction Condition Optimization in Quinazolinone Synthesis

The optimization of reaction conditions and the use of catalysts are crucial for improving the efficiency, selectivity, and environmental footprint of quinazolinone synthesis. bohrium.comnih.gov Research has focused on various catalytic systems, including transition metals, as well as the implementation of green chemistry principles and energy-efficient techniques like microwave irradiation. mdpi.comnih.govmdpi.com

Transition Metal-Catalyzed Methods

Transition metal catalysis has become an indispensable tool for the synthesis of quinazolinones, offering milder reaction conditions and broader substrate scope compared to traditional methods. mdpi.com Various metals, including copper, iron, and ruthenium, have been successfully employed.

Copper-catalyzed reactions are prominent in quinazolinone synthesis. For example, a domino reaction of alkyl halides and anthranilamides catalyzed by copper(I) bromide under air can produce 2-substituted quinazolin-4(3H)-ones in good to excellent yields. mdpi.com Another approach involves the I2/CuCl2-copromoted [4+1+1] annulation reaction between methyl ketones, 2-aminobenzonitriles, and ammonium acetate to form 2-acyl-4-aminoquinazolines. rsc.org

Iron, being an earth-abundant and non-toxic metal, is an attractive catalyst. Iron(III) chloride has been shown to catalyze the reaction of isatoic anhydride with amidoxime derivatives to efficiently produce 2-substituted quinazolin-4(3H)-ones. mdpi.com Additionally, a magnetically recoverable Fe3O4@Sap/Cu(II) nanocatalyst has been developed for a green synthesis of quinazolines. researchgate.net

Ruthenium complexes have also been utilized. A Ru(II) catalyzed tandem reaction can transform 2-aminobenzonitriles directly into quinazolinones using an alcohol-water system. This method is notable for its use of challenging alcohols like methanol.

| Catalyst | Starting Materials | Product Type | Key Features | Yield |

|---|---|---|---|---|

| Copper(I) bromide | Alkyl halides, Anthranilamides | 2-Substituted quinazolin-4(3H)-ones | Domino reaction under air | Good to Excellent |

| I2/CuCl2 | Methyl ketones, 2-Aminobenzonitriles, Ammonium acetate | 2-Acyl-4-aminoquinazolines | [4+1+1] annulation | Good |

| Iron(III) chloride | Isatoic anhydride, Amidoxime derivatives | 2-Substituted quinazolin-4(3H)-ones | Efficient and simple | - |

| FeCl2 | 2-Alkylamino N-H ketimines | C-2 substituted quinazolines | sp3 C-H oxidation and C-N bond formation | Good to Excellent |

| Mn(I)-pincer complex | 2-Aminobenzyl alcohols, Benzonitriles | Quinazolines | Acceptorless dehydrogenative coupling (ADC) | 33-86% |

Green Chemistry Approaches and Solvent-Free Conditions

In line with the principles of green chemistry, significant efforts have been made to develop environmentally benign synthetic routes to quinazolinones. bohrium.comnih.gov These approaches focus on using non-toxic reagents, renewable resources, and minimizing waste, often through solvent-free reactions or the use of green solvents like water. mdpi.comconsensus.app

One notable green method employs graphene oxide nanosheets as a catalyst for the synthesis of quinazolin-4(3H)-ones from anthranilamide and aldehydes or ketones in an aqueous medium at room temperature. rsc.org This method is operationally simple and provides excellent yields. Another sustainable approach utilizes an acid-functionalized magnetic silica-based catalyst for the synthesis of quinazolinone derivatives in water. This heterogeneous catalyst can be easily recovered and reused. consensus.app

Solvent-free conditions represent a significant advancement in green synthesis. The reaction of 2-aminobenzoic acid, acyl chlorides, and amines can be performed under microwave irradiation using a reusable acidic ionic liquid as a catalyst, completely avoiding the need for a solvent. nih.gov Similarly, a transition-metal-free approach involves the reaction of 2-aminobenzamides with dimethyl sulfoxide (B87167) (DMSO) as a carbon source, promoted by K2S2O8, to yield quinazolinones. rsc.orgresearchgate.net This method is notable for its broad substrate scope and good yields without the need for metal catalysts. rsc.org

| Method/Catalyst | Starting Materials | Solvent/Condition | Key Features | Yield |

|---|---|---|---|---|

| Graphene Oxide Nanosheets | Anthranilamide, Aldehydes/Ketones | Water | Room temperature, Simple filtration | up to 94% |

| Acid-functionalized magnetic silica | Diaminoglyoxime, Anthranilic acid | Water | Heterogeneous, reusable catalyst | - |

| SO3H-functionalized ionic liquid | 2-Aminobenzoic acid, Acyl chlorides, Amines | Solvent-free, Microwave | Reusable catalyst, Short reaction time (4-8 min) | 76-94% |

| K2S2O8/DABCO | 2-Aminobenzamides, DMSO | - | Transition-metal-free, DMSO as carbon source | Moderate to Good |

| H2O2 | 2-Amino benzamide, DMSO | - | Sustainable, H2O2 as green oxidant | Moderate to Good |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.net This technology has been successfully applied to the synthesis of various quinazolinone derivatives, including 3-amino analogues. mdpi.com

A notable example is the synthesis of 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one, where microwave irradiation (800 W) reduced the reaction time to just 5 minutes, achieving an 87% yield, compared to 10 hours and a 79% yield with conventional reflux. Similarly, a tandem microwave-assisted green process has been developed for the synthesis of eleven different 3-amino-2-methyl-quinazolin-4(3H)-ones. This method involves the microwave-assisted formation of benzoxazinone intermediates from anthranilic acids and acetic anhydride, followed by reaction with hydrazine monohydrate under microwave irradiation to yield the final products in good to excellent yields (31-85% over two steps). mdpi.com

The synthesis of 2,3-disubstituted 4(3H)-quinazolinones has also been efficiently achieved through a one-pot, two-step reaction sequence combining anthranilic acids, carboxylic acids, and amines under microwave promotion. researchgate.net These methods highlight the advantages of microwave assistance, including cleaner reactions, high yields, and simplified experimental procedures. rsc.org

| Product | Starting Materials | Microwave Conditions | Reaction Time | Yield (Microwave vs. Conventional) |

|---|---|---|---|---|

| 3-Amino-2-(2-chlorophenyl)quinazolin-4(3H)-one | 2-(2-chlorobenzamido)benzohydrazide | 800 W | 5 min | 87% vs. 79% (10 hours) |

| Substituted 3-amino-2-methyl-quinazolin-4(3H)-ones | Substituted Benzoxazinone, Hydrazine monohydrate | 250 W, 120-150 °C | 20-33 min | 31-85% (two steps) |

| 3-Amino-2-phenylquinazolin-4(3H)-one | 2-Benzamidobenzoyl chloride, Hydrazine hydrate | 800 W, 135 °C | 4 min | - |

| 2,3-Disubstituted 4(3H)-quinazolinones | Isatoic anhydride, Amines, Orthoesters | - | Short | Good to Excellent (Higher than conventional) |

Chemical Reactivity and Derivatization Strategies of 2,3 Diaminoquinazolin 4 3h One

Functionalization at the 2-Position of the Quinazolinone Nucleus

Direct functionalization of the 2-amino group on a pre-existing 2,3-diaminoquinazolin-4(3H)-one ring is not commonly reported in the literature. Instead, the introduction of various substituents at the 2-position is typically achieved during the synthesis of the quinazolinone ring itself. This approach involves the cyclization of an appropriate anthranilic acid derivative with a reagent that provides the C2 atom and its appended substituent.

For instance, the synthesis of 2-methyl-3-amino-quinazolin-4(3H)-ones is accomplished by reacting the corresponding 2-acetylaminobenzamide (derived from anthranilic acid and acetic anhydride) with hydrazine (B178648) hydrate. mdpi.com This method highlights that the substituent at the C2 position (in this case, a methyl group) is incorporated into the starting materials prior to the formation of the quinazolinone ring.

Similarly, the synthesis of 2-substituted (1,3,4)thiadiazoloquinazoline-4(3H)-ones involves the cyclocondensation of 3-amino-2-mercaptoquinazolin-4(3H)-one with various one-carbon donors. researchgate.net Although this starts from a quinazolinone precursor, it underscores the strategy of using a pre-functionalized quinazolinone (with a mercapto group at C2) to build more complex structures, rather than direct substitution on the 2-amino group.

Modifications at the 3-Position of the Quinazolinone Nucleus

The amino group at the 3-position of the quinazolinone nucleus exhibits significant nucleophilic character, making it a prime site for various chemical modifications. This reactivity is frequently exploited to introduce a wide range of functional groups, leading to diverse derivatives.

One of the most common derivatization strategies is acylation. The 3-amino group readily reacts with acylating agents such as acetyl chloride or benzoyl chloride to form the corresponding N-acyl derivatives. mdpi.comresearchgate.net For example, 3-amino-2-methyl-quinazolin-4(3H)-ones can be treated with acetyl chloride in toluene (B28343) to yield the corresponding acetamides. mdpi.com

Another key reaction is the formation of Schiff bases. The 3-amino group undergoes condensation with various aldehydes and ketones to form imines (azomethines). researchgate.netsapub.org For instance, 3-amino-2-ethoxyquinazolin-4(3H)-one reacts with p-methoxybenzaldehyde or p-methoxyacetophenone in absolute ethanol (B145695) to produce the corresponding Schiff bases. researchgate.net These Schiff bases are themselves versatile intermediates for further chemical transformations. wikipedia.org

The following table summarizes representative examples of modifications at the 3-position.

| Starting Material | Reagent | Product | Reference |

| 3-Amino-2-methyl-quinazolin-4(3H)-one | Acetyl chloride | 3-Acetamido-2-methyl-quinazolin-4(3H)-one | mdpi.com |

| 3-Amino-2-ethoxyquinazolin-4(3H)-one | p-Methoxybenzaldehyde | 3-(4-Methoxybenzylideneamino)-2-ethoxyquinazolin-4(3H)-one | researchgate.net |

| 3-Amino-2-ethoxyquinazolin-4(3H)-one | Chloroacetyl chloride | 3-Chloroacetylamino-2-ethoxyquinazolin-4(3H)-one | researchgate.net |

| 3-Amino-2-methylquinazolin-4(3H)-one | Arylhydrazide | 3-Arylamido-2-methyl-quinazolin-4(3H)-one | mdpi.com |

Derivatization of Amino Groups on the Quinazolinone Ring

The two amino groups in this compound possess different chemical environments and, consequently, distinct reactivities. The 3-amino group, being part of a hydrazine-like moiety, is generally more nucleophilic and reactive towards electrophiles than the 2-amino group, which is part of an amidine system. This difference in reactivity allows for selective functionalization.

Reactions such as acylation and Schiff base formation typically occur preferentially at the 3-amino position. mdpi.comresearchgate.net For example, when 3-amino-2-methylquinazolin-4(3H)-one is treated with acetyl chloride, the reaction selectively yields 3-acetamido-2-methyl-quinazolin-4(3H)-one, leaving the 2-amino group intact under controlled conditions. mdpi.com

The derivatization of the 2-amino group often requires harsher conditions or is achieved as part of the primary synthesis of the quinazolinone ring. The synthesis of 2,3-disubstituted-4(3H)-quinazolinones often starts from anthranilic acid, where the substituents at both the 2- and 3-positions are introduced in a stepwise manner before the final cyclization. nih.govnih.gov

Ring-Fused Quinazoline (B50416) Systems Derived from 2,3-Diaminoquinazolinone

The presence of two adjacent amino groups at the 2- and 3-positions of the quinazolinone ring provides an ideal structural motif for the construction of fused heterocyclic systems. These reactions typically involve the condensation of this compound with bifunctional electrophiles, such as 1,2-dicarbonyl compounds, leading to the formation of a new ring fused to the pyrimidine (B1678525) ring of the quinazolinone core.

A notable example is the synthesis of fused tricyclic quinolones. The reaction of 2,3-diaminoquinolin-4(1H)-one, a closely related analog, with various 1,2-dicarbonyl compounds results in the formation of imidazo[4,5-b]quinolin-9-one derivatives. researchgate.net This strategy can be conceptually extended to this compound to create analogous fused systems.

Furthermore, the reaction of 3-amino-2-mercaptoquinazolin-4(3H)-one with one-carbon donors leads to the formation of 2-substituted (1,3,4)thiadiazolo[2,3-b]quinazolin-4(3H)-ones, demonstrating the utility of a C2-heteroatom in facilitating the fusion of a new heterocyclic ring. researchgate.net Another important class of fused systems, tetrazolo[1,5-c]quinazolines, can be synthesized via the double hydroamination of terminal alkynes with 2-(1H-tetrazol-5-yl)aniline, illustrating a modern synthetic approach to fused quinazoline derivatives. asianpubs.org

The following table presents examples of ring-fused systems derived from or related to 2,3-diaminoquinazolinone.

| Precursor | Reagent | Fused System | Reference |

| 2,3-Diaminoquinolin-4(1H)-one | 1,2-Dicarbonyl compound | Imidazo[4,5-b]quinolin-9-one | researchgate.net |

| 3-Amino-2-mercaptoquinazolin-4(3H)-one | One-carbon donors | (1,3,4)Thiadiazolo[2,3-b]quinazolin-4(3H)-one | researchgate.net |

| 2-(1H-Tetrazol-5-yl)aniline | Terminal alkyne | Tetrazolo[1,5-c]quinazoline | asianpubs.org |

Synthetic Transformation Pathways and Mechanisms

The derivatization of this compound proceeds through several well-established reaction mechanisms. The formation of Schiff bases at the 3-amino position, for instance, follows a classical nucleophilic addition-elimination pathway. The nucleophilic 3-amino group attacks the electrophilic carbonyl carbon of an aldehyde or ketone, forming a hemiaminal intermediate. wikipedia.org Subsequent dehydration of this intermediate leads to the formation of the stable imine or Schiff base. wikipedia.org

The synthesis of the quinazolin-4(3H)-one core itself often involves the reaction of an anthranilamide derivative with a suitable one-carbon source. acs.org A plausible mechanism for the formation of the quinazolinone ring involves the initial condensation of 2-aminobenzamide (B116534) with an aldehyde to form an imine intermediate. This is followed by an intramolecular cyclization and subsequent oxidation to yield the aromatic quinazolin-4(3H)-one ring system. mdpi.com

In the formation of fused heterocyclic systems, the mechanism typically involves a sequence of condensation and cyclization reactions. For example, in the reaction of a 2,3-diamino precursor with a 1,2-dicarbonyl compound, the initial step is the formation of a double Schiff base. researchgate.netnih.gov This is followed by an intramolecular cyclization and subsequent aromatization (often via oxidation or elimination) to yield the final, stable fused tricyclic product. The thermodynamic stability of the resulting aromatic system is a major driving force for these transformations. rsc.org

Structure Activity Relationships Sar of 2,3 Diaminoquinazolin 4 3h One Analogues

Impact of Substituents at the 2- and 3-Positions on Biological Activity

The biological activity of quinazolin-4(3H)-one derivatives is profoundly influenced by the nature of the substituents at the 2- and 3-positions of the quinazolinone ring. These positions are crucial for interaction with biological targets and for modulating the physicochemical properties of the compounds.

Research into 2,3-disubstituted quinazolin-4(3H)-ones has revealed that modifications at these positions can lead to a broad spectrum of pharmacological activities, including anticancer and anti-inflammatory effects. For instance, a series of novel 2,3-disubstituted quinazolin-4(3H)-ones were synthesized and evaluated for their in vitro anticancer activity against the human breast carcinoma cell line (MCF-7). The study demonstrated that compounds such as 3-(4-aminophenyl)-2-(chloromethyl)quinazolin-4(3H)-one and N-(2-(2,4-dichlorophenyl)-4-oxoquinazolin-3(4H)-yl)benzamide exhibited significant inhibitory activity.

In another study focusing on anti-inflammatory activity, new 2,3-disubstituted quinazolin-4-(3H)-ones were synthesized by introducing various primary amines at the 3-position and a range of aldehydes at the 2-position. researchgate.net Several of these compounds showed significant anti-inflammatory potential in in-vitro protein denaturation assays. researchgate.net

Furthermore, the development of 2-aminoquinazolin-4-(3H)-one derivatives as potential antiviral agents against SARS-CoV-2 has highlighted the importance of substitutions at the N-3 position. N-acetylation of the 2-amino group in 2-aminoquinazolin-4-(3H)-one was found to improve pharmacokinetic properties while retaining potent inhibitory activity. mdpi.com

The following table summarizes the impact of various substituents at the 2- and 3-positions on the biological activity of quinazolin-4(3H)-one analogues.

| Compound | Substituent at C2 | Substituent at N3 | Biological Activity | Reference |

| 3-(4-aminophenyl)-2-(chloromethyl)quinazolin-4(3H)-one | -CH2Cl | -C6H4NH2 | Anticancer (MCF-7) | |

| N-(2-(2,4-dichlorophenyl)-4-oxoquinazolin-3(4H)-yl)benzamide | -C6H3Cl2 | -NHCOPh | Anticancer (MCF-7) | |

| QB1 | Varied aldehydes | Varied primary amines | Anti-inflammatory | researchgate.net |

| QF1 | Varied aldehydes | Varied primary amines | Anti-inflammatory | researchgate.net |

| N-acetyl 2-aminoquinazolin-4-(3H)-one derivative | -NHCOCH3 | - | Antiviral (SARS-CoV-2) | mdpi.com |

Influence of Aromatic and Heteroaromatic Moieties on Pharmacological Potential

The introduction of aromatic and heteroaromatic moieties at various positions of the quinazolinone core is a common strategy to enhance pharmacological potential. These groups can participate in various non-covalent interactions with biological targets, such as pi-pi stacking, hydrogen bonding, and hydrophobic interactions, thereby improving binding affinity and specificity.

For example, the synthesis of 2-aryl/heteroaryl quinazoline (B50416) derivatives has been explored for their anti-mycobacterial activity. The nature of the aryl or heteroaryl group at the 2-position significantly influences the potency of these compounds.

Furthermore, the influence of heteroaromatic rings on the absorption, distribution, metabolism, and excretion (ADME) properties of drugs is a critical consideration. The electronic properties of these rings can modulate physicochemical characteristics like lipophilicity and basicity, which in turn affect the drug-like properties of the molecule.

Stereochemical Considerations in Quinazolinone Derivatives

Stereochemistry plays a vital role in the biological activity of many drug molecules, and quinazolinone derivatives are no exception. The introduction of chiral centers can lead to stereoisomers that may exhibit different pharmacological and toxicological profiles.

A study on the synthesis of new 2,3-disubstituted-4(3H)-quinazolinone derivatives involved the introduction of a new chiral center in the aliphatic side chain at the 2-position. nih.gov This was achieved by reacting a benzoxazinone (B8607429) intermediate with an amino acid ester, followed by further modifications. The resulting chiral compounds could potentially interact differently with chiral biological targets like enzymes and receptors.

The synthesis of these chiral quinazolinones started from anthranilic acid, which was converted to a benzoxazin-4-one. The subsequent reaction with a chiral amine or the introduction of a chiral side chain at the 2-position led to the formation of diastereomers or enantiomers. The separation and biological evaluation of these individual stereoisomers are crucial to understanding the stereochemical requirements for their activity. While the initial study focused on the synthesis, it laid the groundwork for future investigations into the differential biological activities of these chiral analogues. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are powerful computational tools used to correlate the chemical structure of compounds with their biological activity. These studies help in understanding the physicochemical properties that are important for activity and in designing new, more potent analogues.

Several QSAR studies have been performed on quinazolinone derivatives to elucidate the structural requirements for their various biological activities. For instance, a 3D-QSAR study was conducted on a series of quinazoline-4(3H)-one analogues as EGFR inhibitors. nih.gov The study developed robust CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) models, which provided insights into the steric and electrostatic field requirements for potent EGFR inhibition. These models were then used to design novel compounds with enhanced activity. nih.gov

Another QSAR study focused on the cytotoxic activity of quinazoline derivatives against the MCF-7 breast cancer cell line. researchgate.net This study utilized various molecular descriptors to build a mathematical model that could predict the anticancer activity of new compounds. The results indicated that constitutional, functional, and charge descriptors were significant parameters for predicting the cytotoxic potential of these derivatives. researchgate.net

A study on novel 2,3-disubstituted quinazolin-4(3H)-ones with anticancer activity also employed molecular docking and QSAR to understand the interactions with the target, the epidermal growth factor receptor-tyrosine kinase (EGFR-TK). The docking results were found to be in good agreement with the experimentally observed biological activity, providing a rational basis for the observed SAR.

The following table presents key findings from QSAR studies on quinazolinone derivatives.

| QSAR Model | Biological Activity | Key Findings | Reference |

| 3D-QSAR (CoMFA/CoMSIA) | EGFR Inhibition | Steric and electrostatic fields are crucial for activity. The models guided the design of more potent inhibitors. | nih.gov |

| 2D-QSAR | Cytotoxicity (MCF-7) | Constitutional, functional, and charge descriptors are important for predicting anticancer activity. | researchgate.net |

| Molecular Docking and QSAR | Anticancer (EGFR-TK) | Docking scores correlated well with the observed in vitro activity, validating the interaction model with the target. |

Molecular Mechanisms and Biological Targets of 2,3 Diaminoquinazolin 4 3h One Derivatives

Enzyme Inhibition Profiles

The quinazolinone core structure serves as a versatile template for designing potent enzyme inhibitors. By modifying substituents at various positions, researchers have developed derivatives that selectively target different enzymatic activities, from protein kinases involved in cell proliferation to enzymes crucial for nucleotide synthesis.

A significant area of research has focused on the development of quinazolin-4(3H)-one derivatives as inhibitors of multiple tyrosine kinases, which are critical mediators of cell signaling and growth. nih.gov A series of synthesized quinazolin-4(3H)-one derivatives demonstrated comparable inhibitory activity against several key kinases. nih.gov

Specifically, certain derivatives have shown potent inhibitory effects against Cyclin-Dependent Kinase 2 (CDK2), Human Epidermal Growth Factor Receptor 2 (HER2), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor-2 (VEGFR2). nih.gov For instance, compounds designated as 2i and 3i in one study were identified as potent inhibitors of CDK2, HER2, and EGFR. nih.govnih.gov The inhibitory activity of these and other related compounds is often quantified by their half-maximal inhibitory concentration (IC₅₀), with lower values indicating greater potency. nih.govnih.gov

Another study focused specifically on CDK2 inhibition, identifying an ortho-chloro-benzylideneamino derivative (6b ) as a particularly potent inhibitor with an IC₅₀ value of 0.67 µM, comparable to the known CDK2 inhibitor Roscovitine. nih.gov Molecular docking studies have helped to elucidate the binding mechanisms, revealing that these derivatives can act as ATP-competitive or non-competitive inhibitors by interacting with key residues in the kinase domain. nih.govnih.gov For example, compounds 2i and 3i were found to be ATP non-competitive type-II inhibitors of CDK2, while acting as ATP competitive type-I inhibitors of EGFR. nih.govnih.gov

| Compound | Target Kinase | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Ortho-chloro-benzylideneamino derivative 6b | CDK2 | 0.67 | nih.gov |

| Compound 2i | CDK2 | 0.173 | nih.gov |

| Compound 3i | CDK2 | 0.177 | nih.gov |

| Compound 2i | HER2 | 0.128 | nih.gov |

| Compound 3i | HER2 | 0.098 | nih.gov |

| Compound 2i | EGFR | 0.097 | nih.gov |

| Compound 3i | EGFR | 0.181 | nih.gov |

| Imatinib (Reference) | CDK2 | 0.131 | nih.gov |

| Lapatinib (Reference) | HER2 | 0.064 | nih.gov |

| Erlotinib (Reference) | EGFR | 0.056 | nih.gov |

Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of nucleotides, making it a well-established target for anticancer drugs. mdpi.com The enzyme catalyzes the reduction of dihydrofolate to tetrahydrofolate, a key cofactor in the synthesis of purines and thymidylate. nih.gov A number of new 4(3H)-quinazolinone analogs have been designed to mimic the structure of methotrexate, a classic DHFR inhibitor, and have been evaluated for their ability to inhibit mammalian DHFR. mdpi.com

In one such study, several compounds demonstrated significant DHFR inhibitory activity. The most active compounds, identified as 28 , 30 , and 31 , displayed IC₅₀ values of 0.5 µM, 0.4 µM, and 0.4 µM, respectively. mdpi.com These findings highlight the potential of the quinazolinone scaffold in the development of novel antifolate agents for cancer therapy. mdpi.comnih.gov

Beyond cancer-related enzymes, quinazolin-4(3H)-one derivatives have been explored as inhibitors of other medically relevant enzymes, such as α-glucosidase. This enzyme, located in the brush border of the small intestine, is responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. Its inhibition is a key therapeutic strategy for managing type 2 diabetes mellitus by controlling postprandial hyperglycemia.

Numerous studies have reported on the synthesis and α-glucosidase inhibitory activity of various quinazolin-4(3H)-one derivatives. For example, a series of 2-arylquinazolin-4(3H)-ones were found to be significantly more potent than the standard drug, acarbose. One of the most active compounds in this series exhibited an IC₅₀ value as low as 0.3 µM, compared to acarbose's IC₅₀ of 840 µM. In another study, a quinazolin-4(3H)-one derivative bearing a phenoxy-acetamide moiety (7b ) showed the highest α-glucosidase inhibition with an IC₅₀ of 14.4 µM, which was approximately 53 times stronger than that of acarbose. Kinetic studies revealed that this compound acts as a competitive inhibitor of α-glucosidase.

| Compound Series/Derivative | IC₅₀ Range (µM) | Most Potent Compound IC₅₀ (µM) | Reference Compound (Acarbose) IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| 2-Arylquinazolin-4(3H)-ones (1-25) | 0.3 - 117.9 | 0.3 | 840 | |

| Phenoxy-acetamide derivatives (7a-r) | 14.4 to >750 | 14.4 | 750 |

Interference with Cellular Signaling Pathways

The biological effects of 2,3-diaminoquinazolin-4(3H)-one derivatives are not limited to direct enzyme inhibition. These compounds can also interfere with complex intracellular signaling cascades that regulate gene expression, cell survival, and cell division.

Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1) are critical transcription factors that play a pivotal role in the initiation and progression of cancer and inflammatory diseases. They control the expression of a wide array of genes involved in inflammation, immunity, cell proliferation, and survival. Consequently, inhibiting their activation is a promising therapeutic strategy.

A library of 2-thiazole-5-yl-3H-quinazolin-4-one derivatives has been synthesized and evaluated as inhibitors of NF-κB and AP-1 mediated transcriptional activation. These studies suggest that the 2-thiazole-5-yl-3H-quinazolin-4-one framework is a promising scaffold for designing novel multi-pathway inhibitors. Further research into 6-aminoquinazoline derivatives identified compounds with highly potent inhibitory activity toward NF-κB transcriptional activation, with one compound exhibiting an IC₅₀ value of 2 nM. These compounds were also shown to reduce inflammation in animal models, confirming the in vivo relevance of their NF-κB inhibitory effects.

The cell cycle is a tightly regulated process controlled by the sequential activation of cyclin-dependent kinases (CDKs). Dysregulation of CDK activity is a hallmark of cancer, leading to uncontrolled cell proliferation. As detailed in section 5.1.1, quinazolin-4(3H)-one derivatives have been identified as potent inhibitors of CDKs, particularly CDK2. nih.govnih.govnih.gov

By inhibiting CDK2, these compounds directly interfere with cell cycle progression. nih.gov The inhibition of CDK2 by quinazolin-4(3H)-one derivatives has been shown to cause cell cycle arrest at the G1 and S phases, ultimately leading to apoptosis in cancer cells. nih.gov For instance, a novel quinazoline (B50416) derivative, 04NB-03, was found to induce cell cycle arrest at the G2/M phase in hepatocellular carcinoma cells. This activity was linked to the induction of reactive oxygen species (ROS). Similarly, other quinazolin-4(3H)-one derivatives have been shown to target Aurora Kinase A, another key regulator of the cell cycle, leading to G2/M phase arrest and subsequent apoptosis in non-small cell lung cancer cells. This demonstrates that the quinazolinone scaffold can be used to develop agents that disrupt the cell cycle through various mechanisms, highlighting its versatility in cancer drug discovery.

Apoptosis Induction Mechanisms

The induction of apoptosis, or programmed cell death, is a key mechanism through which chemotherapeutic agents eliminate cancer cells. Derivatives of this compound have been shown to trigger this process through various molecular pathways, often involving cell cycle arrest and the modulation of key regulatory proteins.

Apoptosis can be initiated through two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. nih.gov The intrinsic pathway is activated by cellular stress, such as DNA damage, leading to the release of cytochrome c from the mitochondria. nih.govnih.gov Cytochrome c then binds to the apoptotic protease activating factor-1 (Apaf-1), forming an apoptosome that activates caspase-9, which in turn activates executioner caspases like caspase-3, leading to cell death. nih.govnih.gov The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family is crucial in regulating this pathway. nih.gov The extrinsic pathway is initiated by the binding of ligands to death receptors on the cell surface, leading to the activation of caspase-8 and subsequent executioner caspases. nih.gov

Research on quinazolinone derivatives demonstrates their ability to interfere with these processes. For instance, certain 2-phenylquinazolin-4(3H)-one derivatives have been found to induce apoptotic cell death in HeLa cervical cancer cells by causing cell cycle arrest in the G0/G1 phase. ewha.ac.kr Similarly, the derivative BIQO-19 was shown to induce G2/M phase arrest in non-small cell lung cancer (NSCLC) cells, which subsequently led to apoptosis. nih.gov

However, the specific mechanism can be compound and cell-line dependent. In a study on B16 melanoma cells, the derivative NTCHMTQ induced cytotoxicity through necrosis rather than apoptosis and did not cause significant changes in the cell cycle. nih.gov This highlights the diverse ways in which these compounds can exert their anticancer effects, targeting various checkpoints in cell proliferation and survival.

Table 1: Apoptotic Mechanisms of Quinazolinone Derivatives in Cancer Cells

| Derivative/Class | Cell Line | Mechanism | Outcome |

|---|---|---|---|

| 2-Phenylquinazolin-4(3H)-ones | HeLa (Cervical Cancer) | Cell cycle arrest at G0/G1 phase. ewha.ac.kr | Apoptotic cell death. ewha.ac.kr |

| BIQO-19 | H1975 (NSCLC) | Inhibition of Aurora Kinase A, leading to G2/M phase arrest. nih.gov | Apoptosis. nih.gov |

Antimicrobial Action: Elucidating Mechanisms of Action

Quinazolin-4(3H)-one derivatives represent a promising class of antimicrobial agents, particularly in an era of growing resistance to existing drugs. eco-vector.com Their mechanism of action is multifaceted, targeting essential bacterial processes, which contributes to their broad-spectrum activity against both Gram-positive and Gram-negative bacteria. eco-vector.commdpi.com

One of the primary mechanisms is the inhibition of bacterial DNA synthesis. These compounds can target DNA gyrase and topoisomerase IV, enzymes vital for DNA replication, recombination, and repair. eco-vector.com By promoting the cleavage of bacterial DNA mediated by these enzymes, quinazolinone derivatives lead to bacterial cell death. eco-vector.com Molecular docking studies have supported this mechanism, showing that these derivatives can bind effectively within the active site of E. coli DNA gyrase. mdpi.com

Another significant mechanism involves the disruption of bacterial cell wall synthesis. Similar to β-lactam antibiotics, quinazolinone derivatives can inhibit penicillin-binding proteins (PBPs). eco-vector.com PBPs are transpeptidases that catalyze the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall. Inhibition of these enzymes compromises the cell wall's integrity, ultimately causing cell lysis and death. eco-vector.com Notably, some derivatives have shown the ability to bind to the allosteric site of PBP2a in methicillin-resistant Staphylococcus aureus (MRSA), suggesting a potential route to overcome resistance. eco-vector.com

Furthermore, quinazolinone derivatives can enhance the efficacy of other antibiotics by inhibiting efflux pumps, a common bacterial resistance mechanism. eco-vector.com By competing for binding to the efflux pump, these less polar compounds can facilitate the intracellular accumulation of co-administered antibiotics like chloramphenicol. eco-vector.com Some derivatives have also been shown to inhibit biofilm formation, a key virulence factor in pathogens like Pseudomonas aeruginosa and Candida albicans. nih.gov

Table 2: Antimicrobial Mechanisms of Quinazolin-4(3H)-one Derivatives

| Mechanism of Action | Target Enzyme/Process | Effect | Reference(s) |

|---|---|---|---|

| Inhibition of DNA Synthesis | DNA Gyrase, Topoisomerase IV | Promotion of DNA cleavage, inhibition of replication. | eco-vector.commdpi.com |

| Inhibition of Cell Wall Synthesis | Penicillin-Binding Proteins (PBPs) | Inhibition of peptidoglycan formation, leading to cell lysis. | eco-vector.com |

| Overcoming Drug Resistance | Efflux Pumps | Inhibition of antibiotic efflux, increasing intracellular drug concentration. | eco-vector.com |

Antileishmanial Action: Elucidating Mechanisms of Action

Leishmaniasis remains a significant global health problem, and the search for new, effective treatments is ongoing. Quinazolinone derivatives have emerged as a promising scaffold for the development of novel antileishmanial agents, with several studies demonstrating their potent activity against Leishmania parasites. nih.govmdpi.com

The proposed mechanisms of action are varied, suggesting that different derivatives may target distinct parasite-specific pathways. One line of investigation has focused on the folate pathway, which is essential for parasite survival. Studies on 2,4-diaminoquinazoline analogs revealed that their potent antileishmanial activity against Leishmania major was likely due to the general inhibition of folate utilization, rather than specific inhibition of the dihydrofolate reductase enzyme. nih.gov

More recent computational and experimental studies have identified other potential molecular targets. Molecular docking analyses of 2,3-dihydroquinazolin-4(1H)-one derivatives have shown strong binding affinity for two key Leishmania proteins: Pyridoxal Kinase and Trypanothione Reductase. mdpi.com

Pyridoxal Kinase is crucial for the synthesis of pyridoxal-5'-phosphate, a vital cofactor for numerous metabolic enzymes in the parasite.

Trypanothione Reductase is a central enzyme in the parasite's unique thiol-based redox system, which protects it from oxidative stress. Its inhibition would leave the parasite vulnerable to damage from reactive oxygen species.

The stability of the complexes formed between the quinazolinone derivatives and these enzymes, as confirmed by molecular dynamics simulations, strongly suggests they are viable targets for antileishmanial drug design. mdpi.com While some studies have reported highly potent 2,3-disubstituted-4(3H)-quinazolinones against Leishmania donovani, the precise molecular mechanism for these specific compounds requires further elucidation. nih.gov

Anticonvulsant Activity: Underlying Biological Effects

Derivatives of the quinazolin-4(3H)-one scaffold have long been investigated for their effects on the central nervous system (CNS), with many exhibiting significant anticonvulsant properties. mdpi.comnih.gov Their biological effects are primarily mediated through the modulation of major neurotransmitter receptor systems involved in seizure activity.

A principal mechanism of action is the positive allosteric modulation of the GABA-A receptor. mdpi.com Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the brain, and enhancing its effect is a proven strategy for controlling seizures. Certain 2,3-disubstituted quinazolin-4(3H)-one derivatives have been shown to bind to the benzodiazepine (B76468) site on the GABA-A receptor, increasing the receptor's affinity for GABA. mdpi.com This enhanced inhibitory neurotransmission helps to suppress excessive neuronal firing that leads to seizures. The involvement of the GABA-A receptor has been confirmed through in vivo antagonism assays using flumazenil, a known benzodiazepine antagonist, which reverses the anticonvulsant effect of the derivatives. mdpi.com

In addition to the GABAergic system, other targets have been implicated. Some research suggests that the anticonvulsant activity of certain quinazolinone derivatives may be attributed to their ability to bind to the noncompetitive site of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. nih.gov AMPA receptors are glutamate (B1630785) receptors that mediate fast synaptic transmission; blocking them would reduce excitatory signals and prevent seizure propagation.

While the inhibition of carbonic anhydrase was initially considered a potential mechanism, molecular dynamics simulations have indicated that the complexes formed between quinazolinone derivatives and this enzyme are unstable, making it an unlikely primary target for their anticonvulsant effects. mdpi.com The activity of these compounds is often evaluated in pentylenetetrazole (PTZ)-induced seizure models, which are sensitive to drugs that modulate the GABAergic system. mdpi.comresearchgate.net

Antioxidant Mechanisms and Free Radical Scavenging

Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases. Quinazolinone derivatives have been identified as effective antioxidants capable of scavenging free radicals. nih.gov

The antioxidant capacity of these compounds is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. nih.gov Studies on bis(2,3-dihydroquinazolin-4(1H)-one) derivatives have demonstrated their potent radical scavenging activities, in some cases comparable to standard antioxidants like butylated hydroxyanisole (BHA) and ascorbic acid. nih.gov

The chemical mechanisms by which phenolic antioxidants, a class to which many active quinazolinones belong, scavenge free radicals are well-established. They primarily include:

Hydrogen Atom Transfer (HAT): The antioxidant molecule donates a hydrogen atom to a free radical, thereby neutralizing it. This is often a favored mechanism for scavenging radicals like hydroxyl (•OH) and hydroperoxyl (•OOH). rsc.org

Single Electron Transfer-Proton Transfer (SET-PT): This two-step process involves the antioxidant first transferring an electron to the radical, followed by the transfer of a proton. rsc.org

Sequential Proton Loss-Electron Transfer (SPLET): In this mechanism, the antioxidant molecule first loses a proton, and the resulting anion then donates an electron to the free radical. rsc.org

In Vitro Cytotoxicity and Antiproliferative Mechanisms in Cancer Cell Lines

Derivatives of this compound exhibit significant in vitro cytotoxicity and antiproliferative effects against a wide range of human cancer cell lines. Their mechanisms of action are diverse, involving the inhibition of key enzymes and proteins that regulate cell growth, division, and survival. ewha.ac.krnih.govmdpi.com

A prominent mechanism is the inhibition of protein kinases that are often overactive in cancer cells. For example, the derivative BIQO-19 was identified as an inhibitor of Aurora Kinase A (AKA) , a crucial regulator of the cell cycle. nih.gov By suppressing AKA activity in non-small cell lung cancer (NSCLC) cells, BIQO-19 induced cell cycle arrest at the G2/M phase, preventing mitosis and leading to apoptosis. nih.gov Other quinazolinone derivatives have been reported to target the epidermal growth factor receptor (EGFR) , another kinase frequently implicated in lung cancer. nih.gov

Another critical target for these compounds is the family of DNA topoisomerases . These enzymes are essential for resolving topological DNA problems during replication and transcription. Pyrazolo[4,3-f]quinoline derivatives have been shown to inhibit both topoisomerase I and IIα. mdpi.com By stabilizing the enzyme-DNA cleavage complex, these inhibitors lead to double-strand DNA breaks and ultimately trigger cell death.

Furthermore, quinazolinone-based derivatives have been developed as inhibitors of histone deacetylases (HDACs) , enzymes that play a role in epigenetic regulation and gene expression. nih.gov The antiproliferative effects can also be mediated through direct induction of cell cycle arrest. Various 2-phenylquinazolin-4(3H)-one derivatives were found to cause arrest in the G0/G1 phase in HeLa cells, preventing cells from entering the DNA synthesis (S) phase. ewha.ac.kr The response to these compounds can vary; some derivatives induce apoptosis, while others may cause necrosis, as observed with certain triazoloquinazolines in melanoma cells. ewha.ac.krnih.gov

Table 3: Antiproliferative Mechanisms of Quinazolinone Derivatives in Various Cancer Cell Lines

| Derivative Class | Target Enzyme/Process | Cancer Cell Line(s) | Outcome |

|---|---|---|---|

| Quinazolin-4(3H)-one (BIQO-19) | Aurora Kinase A (AKA) | NSCLC (H1975). nih.gov | G2/M phase arrest, apoptosis. nih.gov |

| Pyrazolo[4,3-f]quinolines | Topoisomerase I/IIα | NUGC-3 (Gastric), PC-3 (Prostate), HCT-15 (Colon), and others. mdpi.com | Cytotoxicity, inhibition of DNA relaxation. mdpi.com |

| 2-Phenylquinazolin-4(3H)-ones | Cell Cycle Progression | HeLa (Cervical). ewha.ac.kr | G0/G1 phase arrest, apoptosis. ewha.ac.kr |

| Quinazolin-4(3H)-one based hydroxamic acids | Histone Deacetylase (HDAC) | Various cancer cells. nih.gov | Inhibition of cell proliferation. nih.gov |

| nih.govnih.govmdpi.comTriazolo[4,3-c]quinazolines | General Cytotoxicity | B16 (Melanoma), HeLa (Cervical). nih.gov | Necrosis. nih.gov |

Computational Chemistry and Molecular Modeling in 2,3 Diaminoquinazolin 4 3h One Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand the interactions between 2,3-diaminoquinazolin-4(3H)-one derivatives and their biological targets.

Binding Mode Analysis with Specific Protein Targets

Detailed analyses of docking studies have revealed the specific binding modes of this compound derivatives with various protein targets. For instance, in studies involving tyrosine kinases such as EGFR, HER2, and CDK2, these compounds have been shown to interact with key amino acid residues within the active sites. nih.gov For example, docking analysis of certain quinazolin-4(3H)-one derivatives with the EGFR kinase domain indicated the formation of conventional hydrogen bonds with residues like Met793 and Thr790, alongside various van der Waals and pi-alkyl interactions. nih.gov Similarly, interactions with HER2 kinase have been characterized by hydrogen bonds with Ser728, Thr862, and Asp863. nih.gov

In the context of bromodomain-containing protein 9 (BRD9), computational studies have identified that 6-methylquinazolin-4(3H)-one-based compounds can adopt multiple binding modes, effectively mimicking the acetyl lysine (B10760008) binding. cnr.it These studies are crucial for understanding the structure-activity relationships and for the rational design of more potent and selective inhibitors.

Table 1: Molecular Docking Interactions of Quinazolin-4(3H)-one Derivatives with Protein Targets

| Compound Derivative | Protein Target | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Quinazolin-4(3H)-one derivative 2i | EGFR | Met793, Thr790, Gln791, Ala743, Leu788, Arg841, Asp855 | Hydrogen Bond, Van der Waals, Alkyl, Pi-Alkyl |

| Quinazolin-4(3H)-one derivative 3i | EGFR | Arg841, Asn842, Lys745, Asp855 | Hydrogen Bond |

| Quinazolin-4(3H)-one derivative 2i | HER2 | Leu726, Leu852, Ala751, Val734, Lys753, Arg849 | Pi-Alkyl |

| Quinazolin-4(3H)-one derivative 3i | HER2 | Ser728, Thr862, Asp863 | Hydrogen Bond |

| 6-methylquinazolin-4(3H)-one derivative | BRD9 | Not specified | Acetyl lysine mimicry |

Prediction of Inhibitory Mechanisms

Molecular docking simulations also provide valuable predictions regarding the mechanism of inhibition. For example, studies on quinazolin-4(3H)-one derivatives targeting tyrosine kinases have suggested different inhibitory modes. nih.gov Some derivatives are predicted to be ATP-competitive inhibitors, binding to the ATP-binding site and interacting with key residues like the DFG motif. nih.gov In contrast, other derivatives are proposed to act as ATP non-competitive inhibitors by binding to allosteric sites and not directly competing with ATP. nih.gov Specifically, certain quinazolin-4(3H)-one derivatives were identified as ATP non-competitive type-II inhibitors against CDK2 and HER2 kinases, while acting as ATP competitive type-I inhibitors against EGFR kinase. nih.gov This level of detail is instrumental in classifying inhibitors and understanding their functional consequences.

Conformational Analysis and Energy Landscape Studies

Conformational analysis is a critical aspect of understanding the behavior of flexible molecules like this compound derivatives. By exploring the potential energy surface, researchers can identify the most stable, low-energy conformations of a molecule. youtube.com This is often achieved by systematically rotating rotatable bonds and calculating the corresponding energy, leading to the construction of a potential energy diagram. youtube.com

Studies have utilized techniques like Density Functional Theory (DFT) to investigate the conformational preferences of these compounds. For instance, the quinazolinone and imide planes in certain di-acylated derivatives, linked by an N-N bond, are found to be nearly orthogonal. researchgate.net The analysis of the energy landscape helps in understanding the barriers to rotation and the distribution of different conformers, which can have significant implications for their biological activity. researchgate.net The free energy landscapes governing conformational changes can be computed to understand the transitions between different states and the associated energy barriers. nih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of the behavior of molecules over time, offering insights that are complementary to the static pictures provided by molecular docking. nih.gov MD simulations are employed to assess the stability of ligand-protein complexes predicted by docking studies. nih.gov By simulating the movement of atoms in the complex within a realistic environment (e.g., explicit solvent), researchers can observe the persistence of key interactions, such as hydrogen bonds, over the simulation period. nih.gov

For example, MD simulations of quinazolin-4(3H)-one-morpholine hybrids complexed with VEGFR1 and VEGFR2 have shown that strong hydrogen bond interactions with the active sites are maintained for a significant portion of the simulation time. nih.gov Furthermore, the analysis of root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) values from MD simulations can indicate the stability of the ligand-protein complex, with lower values suggesting higher stability. nih.gov These simulations are crucial for validating docking poses and providing a more accurate representation of the binding event.

In Silico Prediction of Pharmacokinetic Parameters (ADME) for Research Leads

The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a vital component of modern drug discovery, helping to identify drug candidates with favorable pharmacokinetic profiles early in the research process. Various in silico tools are used to predict these properties for this compound derivatives. nih.gov

These predictions encompass a range of parameters including lipophilicity (logP), aqueous solubility, human intestinal absorption, and potential for blood-brain barrier penetration. mdpi.com For example, studies have shown that certain quinazolin-4(3H)-one derivatives exhibit better predicted ADME values than existing drugs like lapatinib. nih.gov The 'BOILED-Egg' diagram is one such predictive model that visualizes whether a compound is likely to be absorbed by the gastrointestinal tract and whether it can penetrate the brain. mdpi.com Such in silico ADME profiling helps in prioritizing compounds for further experimental validation and optimizing their drug-like properties. nih.govresearchgate.net

Table 2: Predicted ADME Properties for a Synthesized Chromeno[2,3-b]pyridine Derivative

| Property | Prediction | Rule Compliance |

|---|---|---|

| GI absorption | Not absorbed | Lipinski, Ghose, Veber, Muegge |

| Brain penetrant | No | |

| P-gp substrate | No |

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. DFT calculations have been extensively applied to derivatives of this compound to gain a deeper understanding of their fundamental properties. researchgate.netnih.gov

These studies involve optimizing the ground-state geometries of the molecules and calculating various electronic parameters. researchgate.netnih.gov The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest, as the energy gap between them provides insights into the molecule's reactivity and the occurrence of intramolecular charge transfer. researchgate.net DFT calculations have been used to confirm that charge transfer occurs within the quinazolinone molecule. researchgate.net Furthermore, computed properties such as electron affinity, ionization potential, electronegativity, hardness, and softness can be used to rationalize the observed biological activities and to compare the reactivity of different derivatives. nih.gov The calculated vibrational frequencies from DFT can also be compared with experimental IR spectra to validate the computational model. researchgate.net

Advanced Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 2,3-Diaminoquinazolin-4(3H)-one. Both ¹H and ¹³C NMR provide critical data on the chemical environment of each atom.

In ¹H NMR spectra, the chemical shifts of protons in the quinazoline (B50416) ring system are influenced by their electronic environment. Aromatic protons typically appear in the downfield region, while protons on the amino groups exhibit characteristic shifts.

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. The carbonyl carbon of the quinazolinone ring is a key diagnostic signal, typically appearing significantly downfield.

A representative, though not exhaustive, summary of typical NMR data for quinazolinone derivatives is presented below. It is important to note that exact chemical shifts can vary based on the solvent used and the presence of substituent groups.

Table 1: Representative ¹H and ¹³C NMR Data for Quinazolinone Derivatives

| Nucleus | Chemical Shift (δ) in ppm | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 12.59 | s | NH |

| ¹H | 8.24 – 8.15 | m | Aromatic CH |

| ¹H | 7.85 | td | Aromatic CH |

| ¹H | 7.76 | d | Aromatic CH |

| ¹H | 7.64 – 7.50 | m | Aromatic CH |

| ¹³C | 162.74 | C=O | |

| ¹³C | 152.78 | C=N |

Note: Data is illustrative and based on general characteristics of the quinazolinone scaffold. rsc.org Specific shifts for this compound may differ.

Multi-dimensional NMR Techniques

To unambiguously assign all proton and carbon signals and to determine the connectivity between atoms, multi-dimensional NMR techniques are indispensable. These experiments provide correlation data that is often impossible to obtain from one-dimensional spectra alone. ipb.pt

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), providing a powerful tool for assigning carbon signals based on their attached protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, which is vital for determining the three-dimensional conformation of the molecule in solution.

The use of these advanced NMR methods allows for a detailed and confident structural assignment of complex molecules like this compound. nih.gov

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. By analyzing the absorption of infrared radiation at specific frequencies, the characteristic vibrations of different bonds can be detected. For this compound, key functional groups and their expected IR absorption ranges are:

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H (Amine) | Stretching | 3500 - 3300 | Medium-Strong, often two bands for primary amines libretexts.org |

| C-H (Aromatic) | Stretching | 3100 - 3000 | Medium-Weak |

| C=O (Amide/Lactam) | Stretching | 1700 - 1650 | Strong, sharp libretexts.org |

| C=N | Stretching | 1690 - 1640 | Medium-Strong |

| C=C (Aromatic) | Stretching | 1600 - 1450 | Medium-Weak |

The presence of a strong absorption band in the 1700-1650 cm⁻¹ region is a clear indicator of the carbonyl group in the quinazolinone ring. libretexts.org The N-H stretching vibrations of the two amino groups are also prominent features in the spectrum. pressbooks.pubyoutube.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. chemguide.co.uk In a typical mass spectrometry experiment, the molecule is ionized, and the resulting molecular ion and its fragment ions are detected.

For this compound, the mass spectrum would show a prominent molecular ion peak ([M+H]⁺ in positive ion mode) corresponding to its exact molecular weight. High-resolution mass spectrometry (HRMS) can provide the elemental formula with high accuracy.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. The molecule can break apart in predictable ways, and the masses of the resulting fragments can help to confirm the connectivity of the atoms. Common fragmentation pathways for quinazolinone derivatives may involve the loss of small molecules like CO, NH₃, or cleavage of the substituent groups. libretexts.orgnih.govlibretexts.org

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | m/z (mass-to-charge ratio) | Description |

|---|---|---|

| [M+H]⁺ | Calculated based on the exact mass of C₈H₈N₄O | Molecular Ion |

| Fragment 1 | Varies | Loss of a functional group (e.g., NH₂) |

Note: The specific fragmentation pattern would need to be determined experimentally.

X-ray Crystallography for Absolute Stereochemistry and Conformation

For this compound, a single-crystal X-ray diffraction study would reveal:

The planarity of the quinazolinone ring system.

The precise bond lengths of the C=O, C=N, and other bonds within the molecule.

The bond angles between the atoms, confirming the geometry of the rings.

The intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing.

Table 4: Hypothetical X-ray Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| a (Å) | Hypothetical Value |

| b (Å) | Hypothetical Value |

| c (Å) | Hypothetical Value |

| α (°) | 90 |

| β (°) | Hypothetical Value |

| γ (°) | 90 |

| Volume (ų) | Hypothetical Value |

Note: This data is hypothetical and would need to be determined from an actual crystal structure analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. libretexts.org The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelengths at which these absorptions occur are characteristic of the molecule's electronic structure.

For this compound, the conjugated π-system of the quinazolinone ring and the presence of amino groups with lone pairs of electrons are expected to give rise to distinct absorption bands. Typically, π → π* and n → π* transitions are observed. masterorganicchemistry.com The position and intensity of the absorption maxima (λmax) can be influenced by the solvent polarity. researchgate.net

Table 5: Expected UV-Vis Absorption Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition Type |

|---|---|---|---|

| e.g., Methanol | ~250-350 | Varies | π → π* |

Note: The exact λmax and ε values are dependent on the specific compound and solvent used.

Fluorometric Studies for Photophysical Properties

Fluorometric studies investigate the fluorescence properties of a molecule, which is the emission of light following excitation by absorption of light. Not all molecules fluoresce, but those with rigid, conjugated systems, like many quinazolinone derivatives, often exhibit this property. furman.edu

Fluorometric analysis of this compound would involve determining its excitation and emission spectra. The excitation spectrum shows the wavelengths of light that are most effective at inducing fluorescence, while the emission spectrum shows the wavelengths of light emitted. The difference between the excitation maximum and the emission maximum is known as the Stokes shift.

Key parameters obtained from fluorometric studies include:

Excitation Wavelength (λex): The wavelength of maximum absorption that leads to fluorescence.

Emission Wavelength (λem): The wavelength of maximum fluorescence intensity.

Quantum Yield (Φf): A measure of the efficiency of the fluorescence process. It is the ratio of the number of photons emitted to the number of photons absorbed.

Fluorescence Lifetime (τ): The average time the molecule spends in the excited state before returning to the ground state.

These photophysical properties are important for applications such as fluorescent probes and sensors. researchgate.net

Table 6: Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Acetic anhydride (B1165640) |

| Anthranilic acid |

| 2-methyl-4H-3,1-benzoxazan-4-one |

| Hydrazine (B178648) hydrate |

| 3-amino-2-methylquinazolin-4(3H)-one |

| Gentamicin |

| Ketoconazole |

| 2-methyl-3-((thiophen-2-ylmethylene)amino) quinazolin-4(3H)-one |

| Staphylococcus aureus |

| Candida albicans |

| Aspergillus niger |

| Rhizopus nigricans |

| 2-phenylquinazolin-4(3H)-one |

| 2-aminobenzamide (B116534) |

| Benzyl (B1604629) bromide |

| 7-chloro-2-phenylquinazolin-4(3H)-one |

| 2-(p-tolyl)quinazolin-4(3H)-one |

| 2-(m-tolyl)quinazolin-4(3H)-one |

| 2-(4-methoxyphenyl)quinazolin-4(3H)-one |

| 2-(3-chlorophenyl)quinazolin-4(3H)-one |

| 2-(2-(trifluoromethyl)phenyl)quinazolin-4(3H)-one |

| 2-(3-(benzyloxy)propyl)quinazolin-4(3H)-one |

| 2-amino-N-methoxybenzamides |

| 1,2,3,5-tetrahydropyrrolo[2,1-b]quinazoline-5-one |

| Deoxyvasicinone |

| 2-azachalcones |

| 3'-azachalcones |

| 4'-azachalcones |

| 2-methylamino-3-methyl-4-nitropyridine N-oxide |

| 2-ethylamino-3-methyl-4-nitropyridine N-oxide |

| 2-alkylamino-4-nitropicolines |

| L-proline oligopeptides |

| Pentan-2-one |

| Pentan-3-one |

| 2-methylbutane |

| Cyclohexylamine |

| Phenylacetylene |

| Cyclohexanol |

| Phenylacetaldehyde |

| 2-butanone |

| 1-methylcyclohexanol |

| 1-methylcyclohexene |

| 2-amino-N-benzylbenzamide |

| 2,3-dihydroquinazolin-4(1H)-one |

| 2-(aryl/thiophen-2-yl)quinazolin-4(3H)-ones |

| 4-cyano-2-arylquinazolines |

| 2-(4'-N,N-diphenylamino[1,1'-biphenyl]-4-yl)-quinazolin-4(3H)-one |

| 7-amino-2-morpholino-4-methoxyquinazoline |

| 2-N-aminoquinazolines |

| 2H-azirine |

| 1H-azirine |

| 1-diazirine |

| diaziridine |

| 1-aryl-3-chloro-2-azetines |

| 2-aryl-3,3-dichloroazetidines |

| N4/C20 seco-indole alkaloid |

| Pyrrole |

| Carbazole |

| Pyrrolidine |

| Nicotinamide adenine (B156593) dinucleotide (NAD+) |

| Red #3 |

| 1,3-butadiene |

| 1,3,5-hexatriene |

| Ethene |

| 3-pentanol |

| 3-phenyl-2-propenal |

| Hexane |

| 3-methylbutyramide |

| n-butylamine |

| n-methylbenzylamine |

| Naphthalene |

| 2-butenoic acid |

| Ethyl acetate (B1210297) |

| Ethyl methyl ether |

| 1-bromopropane |

| Methylcyclohexane |

Emerging Research Avenues and Future Directions for 2,3 Diaminoquinazolin 4 3h One

Development of Novel Synthetic Methodologies

The synthesis of quinazolinone derivatives is an area of active research, with a focus on developing more efficient, environmentally friendly, and versatile methods. nih.govresearchgate.net Traditional approaches often involve multi-step procedures, harsh reaction conditions, or the use of expensive and toxic catalysts. researchgate.netfrontiersin.org To address these limitations, researchers are exploring novel catalytic systems and one-pot reactions.

Recent advancements include:

Copper-Catalyzed Reactions: Copper-catalyzed tandem reactions have been developed for the efficient synthesis of quinazolinone derivatives. nih.gov These methods offer advantages such as high yields and the use of a relatively inexpensive and less toxic catalyst. nih.gov One approach involves a one-pot cyclization and coupling of 2-aminobenzamide (B116534) with tertiary amines under aerobic conditions. nih.gov Another copper-catalyzed method facilitates the synthesis of N-substituted quinazolinones from anthranilamides. nih.gov

Iron-Catalyzed Cyclization: Iron(III)-mediated cascade reactions have been employed to synthesize 2-(trifluoromethyl)quinazoline-4(3H)-ones from isatins and trifluoroacetic acid chlorides. nih.gov

Metal-Free Protocols: To align with the principles of green chemistry, metal-and catalyst-free protocols are being established. mdpi.com One such method utilizes di-tert-butyl peroxide (DTBP) as an oxidant and p-toluenesulfonic acid (p-TsOH) as an additive for the synthesis of quinazolin-4(3H)-ones from readily available starting materials. mdpi.com

Microwave-Assisted Synthesis: Microwave irradiation has been shown to be an effective and efficient method for the synthesis of 2,3-disubstituted quinazolin-4(3H)-one derivatives, offering high purity and improved yields in shorter reaction times. researchgate.net This technique avoids the formation of byproducts often seen in conventional heating methods. researchgate.net

These innovative synthetic strategies are crucial for the rapid and cost-effective production of diverse libraries of 2,3-diaminoquinazolin-4(3H)-one analogues for biological screening.

Exploration of New Biological Activities and Therapeutic Applications

The quinazolinone scaffold is a well-established pharmacophore, with numerous derivatives exhibiting a wide array of biological activities. nih.govresearchgate.netnih.govnih.gov Research is continuously uncovering new therapeutic applications for this compound and its analogues.

Table 1: Investigated Biological Activities of Quinazolinone Derivatives

| Biological Activity | Target/Mechanism | Key Findings |

| Anticancer | EGFR Inhibition, Tubulin Polymerization Inhibition, PI3K Inhibition, Angiogenesis Inhibition | Quinazolinone derivatives have shown efficacy against various cancer cell lines by targeting key pathways involved in cell proliferation, survival, and metastasis. nih.govnih.gov Some have demonstrated potent cytotoxic effects and the ability to induce cell cycle arrest. rsc.org |

| Antiviral | Inhibition of viral replication | Derivatives have shown activity against a range of viruses, including SARS-CoV-2, MERS-CoV, and Dengue virus. nih.govmdpi.comnih.gov |

| Antibacterial | Inhibition of bacterial growth | Analogues have demonstrated potency against various bacterial strains, including drug-resistant ones. nih.govmdpi.com |

| Antifungal | Inhibition of fungal growth | Certain derivatives have exhibited significant antifungal activity. mdpi.com |